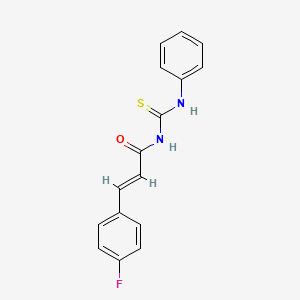
(2E)-3-(4-fluorophenyl)-N-(phenylcarbamothioyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Fluorophenyl)acryloyl]-N’-phenylthiourea is an organic compound characterized by the presence of a fluorophenyl group, an acryloyl group, and a phenylthiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, phenylisothiocyanate, and acryloyl chloride.
Formation of Intermediate: 4-Fluorobenzaldehyde reacts with acryloyl chloride in the presence of a base such as triethylamine to form 3-(4-fluorophenyl)acryloyl chloride.
Final Product Formation: The intermediate 3-(4-fluorophenyl)acryloyl chloride is then reacted with phenylisothiocyanate to yield N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions
N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-[3-(4-Chlorophenyl)acryloyl]-N’-phenylthiourea
- N-[3-(4-Methylphenyl)acryloyl]-N’-phenylthiourea
- N-[3-(4-Bromophenyl)acryloyl]-N’-phenylthiourea
Uniqueness
N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H13FN2OS |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(E)-3-(4-fluorophenyl)-N-(phenylcarbamothioyl)prop-2-enamide |
InChI |
InChI=1S/C16H13FN2OS/c17-13-9-6-12(7-10-13)8-11-15(20)19-16(21)18-14-4-2-1-3-5-14/h1-11H,(H2,18,19,20,21)/b11-8+ |
InChIキー |
MLEOFUIJZSPMGX-DHZHZOJOSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
溶解性 |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10874654.png)
![11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10874656.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10874657.png)
![5-bromo-N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B10874658.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B10874659.png)

![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874664.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10874671.png)
![5-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10874681.png)
![4-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10874688.png)
![7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874689.png)
![3-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}-5-nitrobenzoic acid](/img/structure/B10874703.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10874707.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874721.png)
